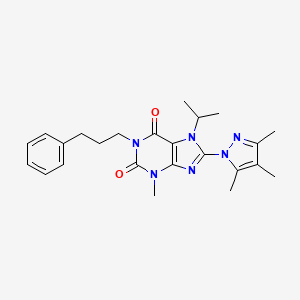
7-isopropyl-3-methyl-1-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropyl-3-methyl-1-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Isopropyl-3-methyl-1-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, potentially influencing cellular pathways and exhibiting therapeutic effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecular formula indicates a relatively large and complex molecule, which may result in diverse interactions with biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities. The most notable include:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain kinases and phospholipases, which are crucial in various signaling pathways.
- Antioxidant Properties : The presence of multiple methyl groups may contribute to its ability to scavenge free radicals.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses through its interaction with specific receptors.
Enzyme Inhibition Studies
In a study examining the inhibition of lysosomal phospholipase A2 (PLA2G15), it was found that compounds similar in structure to 7-isopropyl-3-methyl purines could inhibit PLA2 activity. This inhibition is significant as PLA2 enzymes are involved in the metabolism of phospholipids and play roles in inflammation and cell signaling. The IC50 values for some related compounds were reported to be below 1 µM, indicating potent activity .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | PLA2G15 | 0.18 |
| Compound B | PLA2G15 | 0.45 |
| 7-Isopropyl... | PLA2G15 | TBD |
Antioxidant Activity
The antioxidant capabilities of purine derivatives have been explored in various contexts. For instance, compounds with similar structures have shown significant radical scavenging activity in vitro. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.
| Assay Type | Result (IC50) |
|---|---|
| DPPH Scavenging | TBD |
Anti-inflammatory Potential
The anti-inflammatory effects of purine derivatives are linked to their ability to modulate cytokine production. In vitro studies have shown that these compounds can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Case Studies
Several case studies have highlighted the potential therapeutic applications of purine derivatives:
- Cancer Treatment : A study on structural analogs indicated that modifications similar to those found in 7-isopropyl derivatives could enhance selectivity towards cancer cell lines while sparing normal cells.
- Neuroprotection : Research has suggested that certain purine derivatives can protect neuronal cells from oxidative stress-induced apoptosis, providing a basis for potential neuroprotective therapies.
Propiedades
IUPAC Name |
3-methyl-1-(3-phenylpropyl)-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-15(2)29-20-21(25-23(29)30-18(5)16(3)17(4)26-30)27(6)24(32)28(22(20)31)14-10-13-19-11-8-7-9-12-19/h7-9,11-12,15H,10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMBBJYHODSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














